molecular formula C6H10ClO2P B3386076 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 697-43-8

1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B3386076
CAS No.: 697-43-8
M. Wt: 180.57 g/mol
InChI Key: ACRYLIHGFUNZIE-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one is an organophosphorus compound characterized by the presence of a chloroethoxy group attached to a phospholane ring

Preparation Methods

The synthesis of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of 2-chloroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, followed by the reaction with a phospholane derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets through its chloroethoxy group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The pathways involved often include nucleophilic substitution and hydrolysis reactions.

Comparison with Similar Compounds

1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

IUPAC Name

1-(2-chloroethoxy)-2,5-dihydro-1λ5-phosphole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClO2P/c7-3-4-9-10(8)5-1-2-6-10/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRYLIHGFUNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCP1(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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